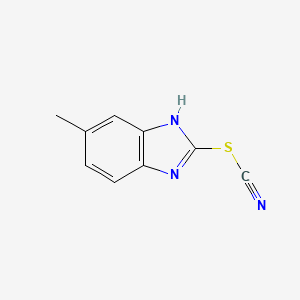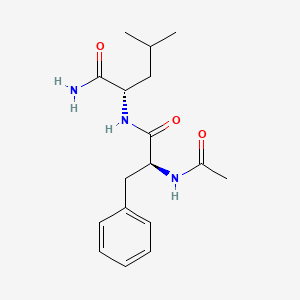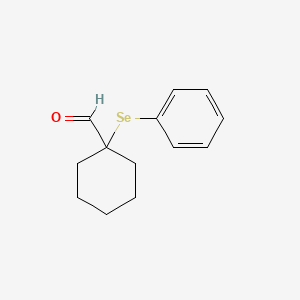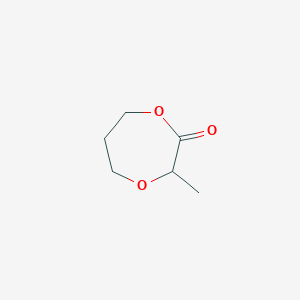
3-Methyl-1,4-dioxepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1,4-dioxepan-2-one is a cyclic organic compound with a seven-membered ring structure It is a derivative of dioxepane, characterized by the presence of a methyl group at the third position and an oxygen atom at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methyl-1,4-dioxepan-2-one can be synthesized through various methods. One common approach involves the ring-opening polymerization of cyclic monomers. For instance, the compound can be prepared by the polymerization of 2-methylene-1,3-dioxepane under controlled conditions . The reaction typically requires a radical initiator and is conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves the use of commercially available catalysts and monomers. The process may include the use of Salen-Cr(III) and PPNCl catalytic systems for the ring-opening polymerization of glycolide and epoxides . These methods allow for the efficient and scalable production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1,4-dioxepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1,4-dioxepan-2-one has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of biodegradable polymers and copolymers.
Materials Science: The compound is utilized in the development of thermoresponsive and degradable hydrogels.
Biomedical Applications: Due to its biocompatibility, it is explored for use in drug delivery systems and tissue engineering.
Wirkmechanismus
The mechanism of action of 3-Methyl-1,4-dioxepan-2-one primarily involves its ability to undergo ring-opening polymerization. This process is catalyzed by various organocatalysts, which facilitate the cleavage of the ring structure and the formation of polymer chains . The molecular targets and pathways involved include the interaction with catalysts and the subsequent polymerization reactions.
Vergleich Mit ähnlichen Verbindungen
3-Methyl-1,4-dioxepan-2-one can be compared with other similar compounds, such as:
1,3-Dioxepan-2-one: A related compound with a similar ring structure but without the methyl group at the third position.
2-Substituted and 2,3-Annulated 1,4-Dioxepan-6-ones: These compounds have different substituents and annulated structures, which can affect their chemical properties and applications.
The uniqueness of this compound lies in its specific ring structure and the presence of the methyl group, which can influence its reactivity and suitability for various applications.
Eigenschaften
CAS-Nummer |
65565-07-3 |
|---|---|
Molekularformel |
C6H10O3 |
Molekulargewicht |
130.14 g/mol |
IUPAC-Name |
3-methyl-1,4-dioxepan-2-one |
InChI |
InChI=1S/C6H10O3/c1-5-6(7)9-4-2-3-8-5/h5H,2-4H2,1H3 |
InChI-Schlüssel |
OXPPJEYICWLSLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)OCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


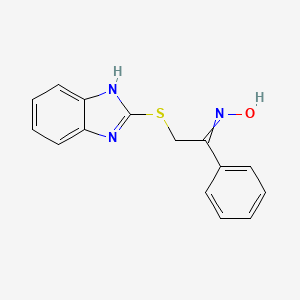
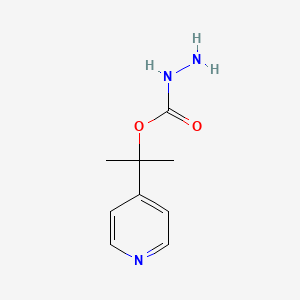
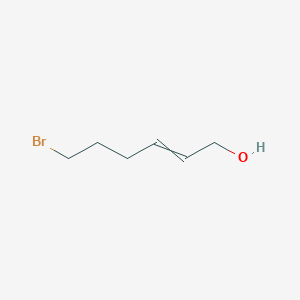


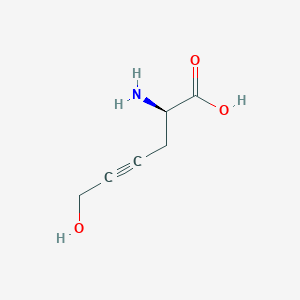
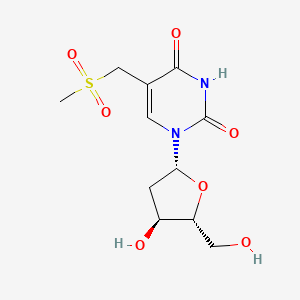

![(3aS,8bR)-3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B14471519.png)
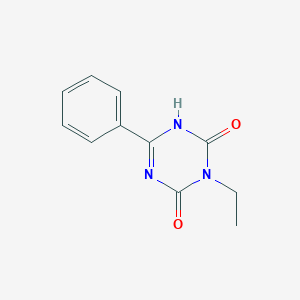
![1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]-](/img/structure/B14471526.png)
